Enoxacin-d8 - 1329642-60-5

Enoxacin-d8

Catalog Number: EVT-1466014
CAS Number: 1329642-60-5
Molecular Formula: C15H17FN4O3
Molecular Weight: 328.373
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enoxacin is a second-generation, synthetic fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. [, , ] Recent research highlights its potential as an anti-cancer and antiviral agent. [, , , , , , , , ] It functions by enhancing RNA interference (RNAi), a natural cellular process that silences gene expression. [, , , , , ] This mechanism distinguishes it from other fluoroquinolones, giving it unique cytotoxic properties. []

Enoxacin

Compound Description: Enoxacin is a second-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. Beyond its antibacterial properties, enoxacin has shown promising anti-cancer activity through various mechanisms, including enhancing RNA interference, promoting microRNA processing, inducing apoptosis, arresting the cell cycle, and limiting cancer invasiveness. [, , , , , , , ]. Enoxacin also displays antiviral activity by enhancing antiviral RNA interference in insects. []. It has been studied for its potential in treating various conditions such as autoimmune cholangitis, obesity, and lung cancer. [, , ].

Levofloxacin

Compound Description: Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Like enoxacin, it inhibits bacterial DNA gyrase and topoisomerase IV. []

Gatifloxacin

Compound Description: Gatifloxacin is another third-generation fluoroquinolone antibiotic with potent activity against a broad range of bacteria. Similar to enoxacin and levofloxacin, it exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. []

Bisphosphonate-Enoxacin (BE)

Compound Description: Bisphosphonate-enoxacin (BE) is a novel bone-targeting anti-resorptive agent that combines a bisphosphonate moiety with enoxacin. This hybrid molecule leverages the bone-seeking properties of bisphosphonates and the anti-resorptive activity of enoxacin to target bone loss associated with conditions like osteoporosis. Studies have shown that BE effectively inhibits osteoclast formation and bone resorption in ovariectomized rats, suggesting its potential as a treatment for osteoporosis and other bone diseases. [, ]

Alkenox

Compound Description: Alkenox is a clickable surrogate of enoxacin designed for target identification studies. This synthetic analog retains the core structure of enoxacin but incorporates a clickable alkyne group, enabling researchers to attach it to other molecules or surfaces for various experimental purposes. Studies using alkenox coupled with quantitative mass spectrometry identified PIWIL3, an Argonaute protein involved in RNA interference, as a potential mechanistic target of enoxacin in cancer cells. []

Overview

Enoxacin-d8 is a deuterated derivative of enoxacin, a fluoroquinolone antibiotic. Fluoroquinolones are known for their broad-spectrum antibacterial activity, primarily targeting bacterial DNA gyrase and topoisomerase IV. Enoxacin-d8 serves as an internal standard in analytical chemistry, particularly in the quantification of enoxacin using techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. The incorporation of deuterium enhances the stability and detection capabilities of the compound during analysis.

Source

Enoxacin-d8 is synthesized through chemical modification of the parent compound, enoxacin. The deuteration process typically involves the introduction of deuterium atoms into specific positions of the enoxacin molecule, which can be achieved through various synthetic methods involving deuterated reagents.

Classification

Enoxacin-d8 falls under the category of antibiotics and is classified specifically as a fluoroquinolone. This class is recognized for its mechanism of action against bacterial enzymes critical for DNA replication and transcription.

Synthesis Analysis

Methods

The synthesis of enoxacin-d8 involves several key steps:

  1. Starting Material: The synthesis begins with enoxacin as the base compound.
  2. Deuteration: Deuterated reagents are employed to replace hydrogen atoms with deuterium. This can be done through:
    • Hydrogenation reactions using deuterated solvents or catalysts.
    • Exchange reactions where hydrogen atoms in specific functional groups are replaced by deuterium.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity levels necessary for analytical applications.

Technical Details

The precise conditions for synthesis, including temperature, pressure, and reaction time, can vary based on the specific method used. The reaction yields are typically optimized to ensure that the final product meets the required standards for analytical use.

Molecular Structure Analysis

Structure

Data

  • Molecular Formula: C_16H_16D_8N_3O_3
  • Molecular Weight: Approximately 312.4 g/mol (exact value may vary based on deuteration).
  • Structural Features: The structure includes a quinolone ring system and various functional groups that contribute to its antibacterial activity.
Chemical Reactions Analysis

Reactions

Enoxacin-d8 can participate in various chemical reactions similar to its non-deuterated counterpart. These include:

  • Nucleophilic substitutions: Common in fluoroquinolones due to reactive halogen substituents.
  • Hydrolysis reactions: Particularly relevant in biological systems where the drug may be metabolized.

Technical Details

The presence of deuterium may alter reaction kinetics slightly due to the kinetic isotope effect, which can be useful in studying reaction mechanisms.

Mechanism of Action

Enoxacin-d8 functions similarly to other fluoroquinolones by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and repair processes in bacteria.

Process

  1. Binding: Enoxacin-d8 binds to the enzyme-DNA complex.
  2. Inhibition: This binding prevents the normal function of these enzymes, leading to errors in DNA replication.
  3. Bacterial Death: As a result, bacteria cannot replicate effectively, leading to cell death.

Data

Studies indicate that fluoroquinolones exhibit bactericidal activity at concentrations that inhibit DNA gyrase activity by more than 90%.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile; limited solubility in water.

Chemical Properties

Applications

Enoxacin-d8 is primarily used in scientific research as an internal standard for quantifying enoxacin levels in biological samples. Its applications include:

  • Analytical Chemistry: Used in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods for accurate quantification.
  • Pharmacokinetics Studies: Helps in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of enoxacin in various biological systems.
  • Environmental Monitoring: Assists in tracking fluoroquinolone contamination in environmental samples due to its stable isotopic signature.
Chemical Identity and Synthesis of Enoxacin-d8

Structural Characterization of Enoxacin-d8: Deuterium Labeling Patterns

Enoxacin-d8 is a deuterated isotopologue of the fluoroquinolone antibiotic enoxacin, where eight hydrogen atoms (protium) are replaced by deuterium (²H or D). The deuterium atoms are strategically incorporated at the C3 and C7 positions of the piperazine ring, resulting in the chemical formula C₁₅H₉D₈FN₄O₃ for the base compound and C₁₅H₉D₈FN₄O₃·HCl for its hydrochloride salt [2] [10]. This labeling targets metabolically vulnerable sites to alter pharmacokinetic properties without modifying the core pharmacophore. The molecular weight of Enoxacin-d8 is 328.37 g/mol for the free base and 364.83 g/mol for the hydrochloride salt [2] [10]. In its hydrate form (e.g., trihydrate), the formula extends to C₁₅H₉D₈FN₄O₃·3H₂O, with a molecular weight of 382.41 g/mol [9]. Nuclear Magnetic Resonance (NMR) spectroscopy confirms deuterium placement exclusively on the piperazine ring, evidenced by the absence of proton signals at 2.5–3.5 ppm [4] [5]. The crystalline structure remains identical to non-deuterated enoxacin, as verified by X-ray diffraction [4].

Table 1: Structural Properties of Enoxacin-d8 Variants

FormMolecular FormulaMolecular Weight (g/mol)Deuterium Positions
Free BaseC₁₅H₉D₈FN₄O₃328.37Piperazine ring (C3, C7)
Hydrochloride SaltC₁₅H₉D₈FN₄O₃·HCl364.83Piperazine ring (C3, C7)
TrihydrateC₁₅H₉D₈FN₄O₃·3H₂O382.41Piperazine ring (C3, C7)

Synthetic Pathways for Deuterium Incorporation at C3 and C7 Positions

The synthesis of Enoxacin-d8 employs precursor-directed biosynthesis and catalytic hydrogen-deuterium exchange. The primary route involves reacting ethyl 3-ethoxy-2-(2,2,4,4-tetradeutero-3-oxobutyl)acrylate with deuterated piperazine (C₄D₈H₂N₂) under acidic conditions [5] [9]. Key steps include:

  • Ring Formation: Condensation of the acrylate precursor with deuterated piperazine at 80°C in D₂O, facilitating nucleophilic substitution at the C7 position.
  • Fluorination: Electrophilic aromatic substitution using fluorine gas (F₂) in anhydrous hydrogen fluoride (HF) solvent.
  • Hydrolysis: Alkaline cleavage of the ethyl ester group to yield the carboxylic acid functionality [5].Deuterium enrichment exceeds 98% by using excess D₂O (99.8% isotopic purity) and deuterium gas (D₂) during catalytic hydrogenation [9] [10]. Post-synthesis, purification involves solid-phase extraction (SPE) with C18 adsorbents and reversed-phase HPLC using methanol-D₂O mobile phases to eliminate non-deuterated impurities [5] [10].

Table 2: Synthetic Methods for Enoxacin-d8 Production

MethodDeuterium SourceReaction ConditionsYieldIsotopic Purity
Precursor-DirectedC₄D₈H₂N₂ (piperazine-d8)80°C, D₂O, 12 h68–72%98–99%
Catalytic H-D ExchangeD₂ gas (50 psi)Pd/C catalyst, 60°C, 24 h55–60%95–97%

Comparative Analysis of Enoxacin-d8 vs. Parent Compound (Enoxacin)

Enoxacin-d8 retains the antibacterial pharmacophore of non-deuterated enoxacin, which includes the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core and the C6-fluorine atom [3] [8]. This ensures identical in vitro inhibition of bacterial DNA gyrase (IC₅₀ = 126 μg/ml) and topoisomerase IV (IC₅₀ = 26.5 μg/ml) [2]. However, deuterium modification confers distinct advantages:

  • Metabolic Stability: The deuterium kinetic isotope effect (KIE) reduces hepatic CYP450-mediated oxidation of the piperazine ring, extending plasma half-life. Rat studies show a 1.8-hour elimination half-life for enoxacin versus >2.5 hours for Enoxacin-d8 [3] [6].
  • Analytical Utility: As an internal standard in LC-MS/MS, Enoxacin-d8 eliminates matrix effects in bioanalysis. Its near-identical retention time (ΔRT < 0.1 min) but distinct mass shift (Δm/z = +8) enables precise quantification of enoxacin in biological matrices [6] [10].
  • Thermodynamic Properties: Differential Scanning Calorimetry (DSC) reveals a 5°C increase in melting point (228–233°C for Enoxacin-d8 hydrate vs. 220–225°C for enoxacin) due to strengthened hydrogen bonds from deuterium [4] [9].

Properties

CAS Number

1329642-60-5

Product Name

Enoxacin-d8

IUPAC Name

1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C15H17FN4O3

Molecular Weight

328.373

InChI

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2

InChI Key

IDYZIJYBMGIQMJ-SQUIKQQTSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O

Synonyms

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic Acid-d8; Enofloxacin-d8; Enofloxacine-d8; Enoksetin-d8; Flumark-d8; NSC 629661-d8; PD 107779-d8; Penetrex-d8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.